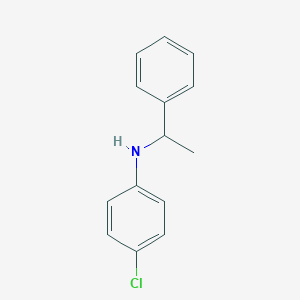

4-chloro-N-(1-phenylethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(1-phenylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURKEPOVOHKECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro N 1 Phenylethyl Aniline and Its Analogues

Catalytic Hydroamination Approaches

Catalytic hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, represents an atom-economical route to amines. Palladium and zinc catalysts have emerged as effective mediators of this transformation.

Palladium-Catalyzed Hydroamination of Arylacetylenes with Anilines

The palladium-catalyzed hydroamination of alkynes offers a direct method for synthesizing enamines or imines, which can be subsequently reduced to the target secondary amines. Research has demonstrated the efficacy of cationic palladium(II) complexes in the hydroamination of phenylacetylene (B144264) with aniline (B41778).

In a key study, cationic palladium(II) complexes bearing a conformationally rigid Anthraphos ligand were shown to be highly active and selective for the hydroamination of phenylacetylene with aniline, exclusively forming the Markovnikov product. acs.org One of the most effective catalysts, a cationic palladium-Anthraphos complex, achieved quantitative conversion and a 94% yield for the benchmark reaction. acs.org Optimal results were obtained under neat conditions at 90°C with a low catalyst loading of 0.18 mol%, affording the desired imine in just 4 hours. acs.org

While the direct hydroamination of arylacetylenes is one pathway, mechanistic insights can also be drawn from related reactions, such as the hydroamination of vinylarenes. Studies on the palladium-catalyzed addition of anilines to vinylarenes reveal a complex mechanism involving the nucleophilic attack of the amine on a palladium-coordinated alkene. organic-chemistry.orglibretexts.org The reaction between a phosphine-ligated palladium triflate complex and aniline can yield the N-phenethylaniline product in high yield. nih.gov Specifically, the reaction of (R)-Tol-BINAPpalladium triflate with aniline produced N-benzylaniline in 87% yield. nih.gov Such studies underscore the viability of palladium catalysis for forging the critical C-N bond required for N-aryl amine synthesis.

A related aerobic oxidative hydroamination of vinylarenes using anilines, catalyzed by palladium, results in the formation of N-arylketimines, representing a Wacker-type amination pathway. nih.gov This method provides an alternative route to imine intermediates, which are precursors to the target secondary amines. nih.gov

Zinc-Catalyzed Hydroamination Reactions for N-Heterocycle and Amine Synthesis

Zinc catalysis provides powerful and versatile methods for the synthesis of complex amines and N-heterocycles. While not always proceeding via a formal hydroamination pathway, these zinc-mediated reactions offer robust alternatives for constructing C(sp³)-N bonds.

One significant strategy is the zinc-mediated carbonyl alkylative amination (CAA) reaction. This multicomponent approach enables the synthesis of α-branched amines, which can be challenging to access through traditional carbonyl reductive amination (CRA), especially with sterically demanding substrates. nih.gov The zinc-mediated process expands the scope of CAA, simplifies purification, and can utilize carboxylic acid derivatives as alkyl donors. illinois.edu This method is effective on both microtiter plate scales (10 μmol) and gram scales, highlighting its robustness and scalability for producing medicinally relevant compounds. nih.gov

Another innovative approach is the zinc(II)-catalyzed redox cross-dehydrogenative coupling (CDC) of propargylic amines with terminal alkynes. rsc.org This reaction forms a C(sp)–C(sp³) bond between the terminal carbon of the alkyne and the carbon adjacent to the nitrogen in the propargylic amine. rsc.org A key feature of this transformation is that the C-C triple bond of the propargylic amine acts as an internal oxidant, leading to the formation of N-tethered 1,6-enynes. rsc.org This demonstrates the utility of zinc catalysts in facilitating complex bond formations for amine synthesis.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. Advanced catalytic systems have significantly broadened the scope and efficiency of this transformation.

Ruthenium-Catalyzed Reductive Amination of Ketones with Nitroarenes and Nitriles

A highly efficient method for synthesizing secondary amines involves the ruthenium-catalyzed reductive amination of ketones with nitroarenes or nitriles, using molecular hydrogen (H₂) as a green reducing agent. libretexts.org A well-defined phosphinesulfonate chelated Ru complex, Ru(dppbsa), has proven to be a versatile and effective catalyst for this process.

The reaction mechanism is believed to initiate with the reduction of the nitroarene or nitrile to the corresponding primary amine. nih.gov This is followed by condensation with the ketone to form an imine intermediate, which is then hydrogenated to the final secondary amine. An alternative pathway, involving the formation of an amino-ligated Ru complex followed by in-situ nucleophilic C–N coupling, cannot be entirely ruled out. This methodology exhibits good functional group tolerance, providing a valuable platform for constructing secondary amine motifs from readily available starting materials. libretexts.org

Table 1: Ruthenium-Catalyzed Reductive Amination of Acetophenone (B1666503) with various Nitroarenes Reaction conditions: Nitroarene (0.5 mmol), Acetophenone (1.5 mmol), Ru(dppbsa) (1 mol%), H₂ (4 MPa), Toluene (2 mL), 160°C, 24 h. Yields determined by GC analysis.

| Entry | Nitroarene | Product | Yield (%) |

| 1 | Nitrobenzene (B124822) | N-(1-phenylethyl)aniline | 98 |

| 2 | 4-Chloronitrobenzene | 4-chloro-N-(1-phenylethyl)aniline | 97 |

| 3 | 4-Methylnitrobenzene | 4-methyl-N-(1-phenylethyl)aniline | 96 |

| 4 | 4-Methoxynitrobenzene | 4-methoxy-N-(1-phenylethyl)aniline | 95 |

| 5 | 3-Nitrotoluene | 3-methyl-N-(1-phenylethyl)aniline | 98 |

Data sourced from Organic & Biomolecular Chemistry.

Lewis Acid-Catalyzed Direct Reductive N-Alkylation of Secondary Amines

Lewis acids can catalyze the direct reductive N-alkylation of amines with carbonyl compounds, offering an alternative to transition metal-based systems. A notable example involves the use of tin(II) chloride (SnCl₂) as a catalyst for the reductive N-alkylation of arylamines with ketones, using polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent. This method is highly efficient for producing tertiary arylamines and demonstrates a very broad substrate scope, tolerating various ketones, aldehydes, and amines. organic-chemistry.org Mechanistic studies suggest that this reaction proceeds through a carbocationic pathway rather than a typical direct reductive amination sequence. organic-chemistry.org

In another approach, inexpensive aluminum chloride (AlCl₃) has been used to mediate the N-alkylation of amines with alcohols without the need for any additional ligands or additives. nih.gov This reaction proceeds smoothly with both aromatic and aliphatic amines, as well as primary and secondary alcohols, to generate a diverse range of N-alkylated amines in satisfactory yields. nih.gov The proposed mechanism involves the Lewis acid activation of the alcohol, facilitating nucleophilic substitution by the amine. nih.gov

Cross-Coupling and Substitution Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the synthesis of N-substituted arylamines. These reactions typically involve the coupling of an aryl halide or triflate with an amine.

The classical methods for forming N-aryl bonds include the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann reaction. These reactions have been refined to accommodate a wide range of substrates, including less reactive (hetero)aryl chlorides, through the development of specialized ligands such as bis(N-aryl) substituted oxalamides for copper catalysis and sterically encumbered diamine ligands.

A more recent and efficient strategy is the direct reductive cross-coupling of nitroarenes with various partners. This approach avoids the need to pre-form and protect the aniline nitrogen source, thus improving step economy. acs.org The reduction of the nitro group in situ generates reactive nitrogen intermediates that can couple with substrates like carbonyl compounds, alkenes, arylboronic acids, or alcohols to form the desired N-substituted arylamines. acs.org For example, the C-N coupling of nitroaromatics with boronic acids can be achieved using tungsten hexacarbonyl (W(CO)₆) as a precatalyst under photosensitizer-free conditions to yield diverse secondary amines.

Furthermore, nickel catalysis offers an inexpensive and practical alternative for these transformations. For instance, NiCl₂·6H₂O can efficiently catalyze the cross-coupling of arylboronic acids with various N-nucleophiles. Similarly, Ni(II) complexes with N-heterocyclic carbene (NHC) ligands can effectively aminate aryl chlorides under mild conditions.

Table 2: Common Cross-Coupling Reactions for Arylamine Synthesis

| Reaction Name | Typical Catalyst | Coupling Partners | Key Features |

| Buchwald-Hartwig Amination | Palladium complexes (e.g., with BINAP, P(t-Bu)₃) | Aryl Halide/Triflate + Amine | Broad scope, high functional group tolerance. |

| Ullmann Condensation | Copper salts (e.g., CuI) | Aryl Halide + Amine | Often requires higher temperatures; improved by modern ligands. |

| Chan-Lam Coupling | Copper salts (e.g., Cu(OAc)₂) | Arylboronic Acid + Amine | Mild conditions, often aerobic. |

| Reductive Coupling | Various (e.g., W(CO)₆, Fe) | Nitroarene + Boronic Acid/Alcohol etc. | Avoids pre-formation of aniline, step-economical. acs.org |

| Nickel-Catalyzed Amination | Nickel complexes (e.g., NiCl₂(PPh₃)₂) | Aryl Halide + Amine | Cost-effective alternative to palladium. |

Copper-Catalyzed Chan-Lam Amination of Benzylic Boronic Esters with Anilines

The Chan-Lam amination has emerged as a significant method for the synthesis of aryl amines. chemrxiv.orgwhiterose.ac.uk Recent advancements have extended this copper-catalyzed reaction to include the coupling of benzylic boronic esters with anilines. chemrxiv.orgwhiterose.ac.ukacs.org This development is particularly noteworthy as it provides a pathway to valuable alkyl amine products. chemrxiv.orgwhiterose.ac.uk

In a key study, a Chan-Lam coupling of secondary and tertiary benzylic boronic esters with primary and secondary anilines was developed. chemrxiv.orgwhiterose.ac.ukacs.org This method is operationally simple and demonstrates a broad tolerance for various functional groups. chemrxiv.orgwhiterose.ac.uk A notable aspect of this reaction is its ability to selectively achieve mono-alkylation of the aniline. chemrxiv.orgwhiterose.ac.ukacs.org

The reaction conditions were optimized to minimize oxidation side products by conducting the reaction under an inert atmosphere, which necessitates the use of stoichiometric amounts of Cu(OAc)₂ as both a catalyst and an oxidant. acs.org An improved yield of the amine product was observed when the ratio of aniline to Cu(OAc)₂ was 2:1. acs.org The presence of pyridine (B92270) was found to be beneficial, likely by breaking down Cu(OAc)₂ aggregates and increasing the concentration of the active catalyst. whiterose.ac.uk

Initial mechanistic investigations suggest that the transmetalation from boron to copper likely proceeds through a single-electron process rather than a two-electron pathway. chemrxiv.orgwhiterose.ac.ukacs.org This is supported by experiments where the use of a boronic ester that can act as a radical precursor led to ring-opening of a cyclopropane, a reaction characteristic of a radical intermediate. acs.org

Table 1: Scope of the Chan-Lam Amination with Various Anilines whiterose.ac.uk

| Aniline Substituent | Yield (%) |

| 4-OMe | 95 |

| 4-Me | 88 |

| 3-Me | 81 |

| H | 75 |

| 4-F | 65 |

| 4-Cl | 60 |

| 4-Br | 58 |

| 4-CF₃ | 45 |

| 2-Me | 70 |

| 2,6-diMe | 55 |

Yields of isolated material. Reaction conducted at 50 °C. chemrxiv.org

Ullmann Coupling and Related Copper-Catalyzed C-N Bond Formations

The Ullmann condensation, a copper-promoted conversion of aryl halides, is a foundational method for forming C-N bonds to produce aryl amines. wikipedia.org The traditional Goldberg reaction, a variant of the Ullmann condensation, specifically involves the reaction of an aniline with an aryl halide. wikipedia.org These reactions historically required high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands, improving the reaction's efficiency. wikipedia.org

Aryl iodides are generally more reactive than aryl chlorides in Ullmann-type reactions, and the presence of electron-withdrawing groups on the aryl halide can accelerate the coupling. wikipedia.org The mechanism is thought to involve the in situ formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

More recent developments have focused on making the Ullmann N-arylation more practical and economical. For instance, the use of inexpensive ligands and ammonia (B1221849) as the nitrogen source under mild conditions has been reported. nih.gov Additionally, a palladium/copper co-catalyzed Ullmann-type N-arylation of anilines has been developed using alkyl(aryl)sulfonium triflates as the arylating agents. rsc.orgrsc.org This method allows for the selective cleavage of the Caryl–S bond over the Calkyl–S bond. rsc.orgrsc.org

Nucleophilic Aromatic Substitution (SNAr) Routes from Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) provides a direct route to substituted anilines from halogenated precursors. chemistrysteps.comfishersci.co.uk This reaction is particularly effective for aryl halides that are activated by strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group (halide). tib.euchemistrysteps.com

The mechanism proceeds via an addition-elimination pathway, where a nucleophile (like an amine) attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com The presence of electron-withdrawing groups stabilizes this negatively charged intermediate, facilitating the subsequent elimination of the leaving group. fishersci.co.uktib.eu

A typical procedure involves reacting an aryl halide with an amine in a polar solvent, often with the addition of a base like potassium carbonate. fishersci.co.uk While SNAr has been a long-standing method, more contemporary techniques like the Buchwald-Hartwig cross-coupling are also gaining prominence for C-N bond formation. fishersci.co.uk

Palladium-Catalyzed Cross-Coupling Variants in Substituted Aniline Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone for the synthesis of anilines and their derivatives. acs.org The Buchwald-Hartwig amination, a prominent example, allows for the formation of C-N bonds from aryl halides or pseudohalides and amines. acs.org The continuous development of more effective ligands and precatalysts has made these protocols increasingly reliable and general. acs.org

One of the challenges in the N-arylation of primary amines is preventing the formation of undesired tertiary amines from double arylation. acs.org The careful selection of the supporting ligand is crucial for controlling the selectivity of the reaction. acs.org Well-defined Pd(II) precatalysts, such as those incorporating N-heterocyclic carbene (NHC) ligands stabilized by anilines, have shown high activity in various cross-coupling reactions, including Buchwald-Hartwig amination. nih.gov

Palladium catalysis is also employed in oxidative aniline-aniline cross-coupling reactions to produce nonsymmetrical 2-aminobiphenyls, using oxygen as the terminal oxidant. acs.org Furthermore, palladium(II)-catalyzed cyclizative cross-coupling reactions of ortho-alkynylanilines with ortho-alkynylbenzamides have been developed to synthesize complex heterocyclic structures. nih.gov

Other Synthetic Pathways

Reduction of Nitro Precursors to Amino Compounds

The reduction of nitroarenes is a fundamental and widely used method for the preparation of anilines. chemistrysteps.comnih.gov This transformation can be achieved using a variety of reducing agents and catalysts. youtube.com

A common industrial process involves the catalytic hydrogenation of nitrobenzene to aniline, often using palladium catalysts. nih.govmdpi.com While effective, catalytic hydrogenation can sometimes lead to the reduction of other functional groups, such as halides on the aromatic ring. youtube.com

Milder and more chemoselective methods have been developed to address this. These include the use of metals like iron or tin in acidic media (e.g., Fe/HCl or SnCl₂). youtube.com For instance, carbonyl iron powder (CIP) has been shown to be an efficient and environmentally friendly reducing agent for aromatic nitro groups in water. organic-chemistry.org Other metal-free reduction methods have also been explored, using reagents like trichlorosilane (B8805176) and a tertiary amine, or tetrahydroxydiboron. organic-chemistry.org The reduction of nitrobenzene to aniline has even been achieved in subcritical water without any added metal catalyst. researchgate.net

Table 2: Selected Reagents for Nitro Group Reduction youtube.comorganic-chemistry.org

| Reagent/Catalyst | Conditions | Notes |

| H₂, Pd/C | Catalytic Hydrogenation | Can reduce other functional groups. youtube.com |

| Fe, HCl/CH₃COOH | Metal in Acid | Mild conditions. youtube.com |

| SnCl₂, Ethanol | Metal in Acid | Mild reducing agent. youtube.com |

| HSiCl₃, Tertiary Amine | Metal-Free | Mild and tolerates many functional groups. organic-chemistry.org |

| Tetrahydroxydiboron | Metal-Free, Water | Rapid and chemoselective. organic-chemistry.org |

| Carbonyl Iron Powder (CIP) | Water | Mild, safe, and efficient. organic-chemistry.org |

Gold(I)-Catalyzed Synthesis of Related Chloroimines and Subsequent Transformation

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of carbon-carbon multiple bonds. researchgate.netnih.gov While direct synthesis of this compound via gold catalysis is not explicitly detailed, related transformations highlight its potential.

Gold(I) catalysts are known to facilitate the hydrochlorination of alkynes, a reaction that can be challenging due to the incompatibility of conventional cationic gold catalysts with chloride. researchgate.net New approaches have overcome this by using hydrogen bonding to activate the Au-Cl bond. researchgate.net

Furthermore, gold(I) complexes catalyze cascade transformations. For example, a post-Ugi cascade reaction involving a furan-alkyne cyclization has been developed for the synthesis of 2-pyridones. researchgate.net Gold catalysts are also employed in the synthesis of various heterocyclic and carbocyclic compounds. researchgate.netwiley-vch.dee-bookshelf.de These examples of gold-catalyzed reactions, particularly those involving the formation of carbon-heteroatom bonds and cascade processes, suggest potential, though not yet realized, pathways for the synthesis of complex substituted anilines.

Photoredox Catalysis in C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Traditional methods for C-N bond formation often require harsh reaction conditions, such as high temperatures and the use of strong bases or expensive transition metal catalysts. In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable alternative, enabling the formation of C-N bonds under mild and environmentally benign conditions. sigmaaldrich.com This approach utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates, which then participate in bond-forming reactions. sigmaaldrich.comrsc.org

The application of photoredox catalysis to the synthesis of anilines and their derivatives has garnered significant attention. chemistryworld.com These strategies often involve the coupling of amine nucleophiles with aryl halides or the dehydrogenation of amine precursors. nih.govresearchgate.net The mild nature of these reactions allows for a broad substrate scope and excellent functional group tolerance, making it a versatile tool for the synthesis of complex molecules.

Dual Photoredox/Nickel Catalysis for N-Arylation

A prominent strategy for the synthesis of N-arylanilines involves a dual catalytic system that combines a photoredox catalyst with a nickel catalyst. In this approach, the photocatalyst absorbs visible light and engages in an SET event to activate one of the coupling partners. The resulting radical intermediate then enters a nickel catalytic cycle to form the desired C-N bond.

This dual catalytic approach has been successfully applied to the C-N coupling of a wide range of anilines with aryl iodides and bromides. researchgate.net The reactions are typically carried out at room temperature and are tolerant of air and moisture, simplifying the experimental setup. A variety of photocatalysts, including iridium and ruthenium complexes, as well as organic dyes, have been employed. rsc.orgresearchgate.net The choice of photocatalyst and nickel ligand is crucial for achieving high efficiency and selectivity.

Table 1: Examples of Dual Photoredox/Ni(II) Catalyzed C-N Coupling of Anilines with Aryl Halides researchgate.net

| Entry | Aniline | Aryl Halide | Photocatalyst | Ni Catalyst | Solvent | Yield (%) |

| 1 | Aniline | 4-Iodotoluene | Ir(ppy)₃ | NiCl₂·glyme | DMA | 95 |

| 2 | 4-Methoxyaniline | 4-Iodobenzonitrile | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiBr₂·diglyme | DMF | 88 |

| 3 | 3,5-Dimethylaniline | 1-Iodonaphthalene | Ru(bpy)₃(PF₆)₂ | Ni(acac)₂ | CH₃CN | 76 |

| 4 | Aniline | 4-Bromotoluene | Ir(ppy)₃ | NiCl₂·glyme | DMA | 72 |

Reaction conditions typically involve an organic base, such as DBU or TMG, and irradiation with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.

The mechanism of this dual catalytic cycle is thought to proceed via either an oxidative or reductive quenching pathway of the photocatalyst, depending on the specific reactants and conditions. The nickel catalyst facilitates the crucial C-N bond-forming reductive elimination step.

Photocatalytic Dehydrogenation for the Synthesis of N-Aryl Amines

An alternative approach to forming N-aryl amines is through the photocatalytic dehydrogenation of suitable precursors, such as allylic or cyclohexenyl amines. nih.govrsc.org This method avoids the use of aryl halide coupling partners and instead relies on the aromatization of a pre-formed ring system.

Visible-light-induced photocatalytic dehydrogenation of 2-cyclohexenyl amines provides a mild and efficient route to a variety of N-aryl amines. nih.gov This strategy often employs an organic photocatalyst in the presence of a mild oxidant or a hydrogen-atom acceptor. A key advantage of this method is the ability to control the reactivity of the amine substrates and prevent undesired side reactions, which can be a challenge in photoredox catalysis. nih.gov Mechanistic studies suggest a synergistic interplay of single-electron transfer and hydrogen-atom transfer processes. nih.gov

Table 2: Synthesis of N-Aryl Amines via Photocatalytic Dehydrogenation of 2-Cyclohexenyl Amines nih.gov

| Entry | 2-Cyclohexenyl Amine Substituent (N-R) | Photocatalyst | Hydrogen Acceptor | Solvent | Yield (%) |

| 1 | Phenyl | 4CzIPN | C₆F₅I | CH₃CN | 92 |

| 2 | 4-Methoxyphenyl | 4CzIPN | C₆F₅I | CH₃CN | 85 |

| 3 | 4-Chlorophenyl | 4CzIPN | C₆F₅I | CH₃CN | 88 |

| 4 | Benzyl | 4CzIPN | C₆F₅I | CH₃CN | 76 |

Reactions are typically run at room temperature under visible light irradiation.

Heterogeneous Photocatalysis for Amination Reactions

The development of heterogeneous photocatalysts offers significant advantages in terms of catalyst recyclability and purification of the final products. Nickel deposited on mesoporous carbon nitride (Ni-mpg-CNₓ) has been reported as an effective heterogeneous photocatalyst for the amination of aryl halides with sodium azide (B81097) to produce primary anilines. nih.gov While this specific example leads to primary anilines, the principle of using integrated heterogeneous photocatalysts could potentially be extended to the synthesis of secondary anilines like this compound by using the appropriate amine nucleophile. These systems operate under mild conditions and demonstrate broad substrate scope. nih.gov

Spectroscopic and Structural Characterization of 4 Chloro N 1 Phenylethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

¹H NMR spectroscopy of 4-chloro-N-(1-phenylethyl)aniline, conducted in deuterated chloroform (B151607) (CDCl₃) at 600 MHz, reveals distinct signals corresponding to the different protons in the molecule. rsc.org An analytically pure sample, isolated by column chromatography, was used for this analysis. rsc.org

The spectrum shows a quartet at 3.47 ppm, which is attributed to the methine (CH) proton of the phenylethyl group. rsc.org This splitting pattern arises from the coupling with the adjacent methyl (CH₃) protons. rsc.org The methyl protons, in turn, appear as a triplet at 1.20 ppm. rsc.org A singlet at 4.51 ppm corresponds to the amine (NH) proton. rsc.org The aromatic protons of the phenyl and chlorophenyl rings resonate in the region of 7.21 to 7.39 ppm. rsc.org

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

|---|---|---|---|---|

| 7.39 | d | 2H | Ph | 4.0 |

| 7.31 | d | 2H | Ph | 6.8 |

| 7.21 | m | 6H | Ph | |

| 4.51 | s | 1H | NH | |

| 3.47 | q | 1H | CH | 7.0 |

| 1.20 | t | 3H | CH₃ | 7.0 |

Source: Supporting Information for Ruthenium-Catalyzed Reductive Amination of Ketones with Nitroarenes and Nitriles. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The analysis of this compound reveals characteristic chemical shifts for the different carbon atoms.

The spectrum shows signals for the aromatic carbons, with two distinct peaks at 128.6 ppm and 124.5 ppm, each integrating to two carbons. rsc.org The carbon of the C-Cl bond and the carbon of the C-N bond in the chloroaniline ring, as well as the carbons of the phenylethyl group, also produce distinct signals that contribute to the complete structural assignment.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 128.6 | 2C (Aromatic) |

| 124.5 | 2C (Aromatic) |

| 64.6 | CH |

| 19.1 | CH₃ |

Source: Supporting Information for Ruthenium-Catalyzed Reductive Amination of Ketones with Nitroarenes and Nitriles. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While specific HRMS data for this compound was not found in the provided search results, this technique is crucial for confirming the molecular formula of a compound. It provides a highly accurate mass measurement, which can distinguish between compounds with the same nominal mass but different elemental compositions. For related compounds, HRMS has been used to confirm their molecular formulas with high precision. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is instrumental in assessing the purity of a sample and confirming the identity of the compound. rsc.org

In the analysis of this compound, GC-MS confirmed the structure of the product. rsc.org The mass spectrum showed a molecular ion peak (M+) corresponding to the calculated molecular weight of the compound (calculated m/z: 215, found: 215). rsc.org This agreement between the calculated and observed mass provides strong evidence for the identity of the synthesized molecule. rsc.org The retention time in the gas chromatogram further serves as a characteristic identifier for the compound under specific analytical conditions. epa.govmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique fingerprint of the functional groups present in the molecule.

Although a specific IR spectrum for this compound was not available in the provided search results, the expected characteristic absorption bands can be inferred from the known functional groups. The spectrum would likely exhibit a peak corresponding to the N-H stretching vibration in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be visible in the 1450-1600 cm⁻¹ region. A characteristic C-Cl stretching band would also be present, typically in the fingerprint region below 800 cm⁻¹. For a related compound, 4-chloroaniline (B138754), characteristic IR spectra are well-documented. chemicalbook.comnist.govnist.gov

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloroaniline |

| 2-chloroaniline |

| 3-chloroaniline |

| Aniline (B41778) |

| 1,4-dichlorobenzene-d₄ |

| Sodium hypochlorite |

Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For aromatic amines and their derivatives, these spectra reveal distinct frequencies corresponding to the stretching and bending of specific bonds. researchgate.net

In chloro-substituted anilines, the N-H stretching vibrations of the secondary amine group are typically observed in the region of 3400-3450 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching from the phenylethyl moiety is found at slightly lower wavenumbers.

The carbon-carbon stretching vibrations within the aromatic rings are characteristic and typically appear as sharp, strong bands in the 1610-1590 cm⁻¹ region of the Raman spectrum. researchgate.net The C-N stretching of the aromatic amine is another key identifier, often located around 1288 cm⁻¹. researchgate.net Furthermore, in-plane bending of the aromatic C-H bonds can be observed in the 1200-1000 cm⁻¹ range. researchgate.net The presence of the chlorine substituent on the aniline ring also gives rise to a C-Cl stretching vibration, which is typically found at lower frequencies.

Studies on similar molecules, such as various chloro-substituted anilines and 5-chloro-ortho-methoxyaniline, have utilized Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy in conjunction with Density Functional Theory (DFT) calculations to precisely assign these vibrational frequencies. researchgate.netresearchgate.net These analyses provide a comprehensive understanding of the molecule's vibrational framework. researchgate.net

Table 1: Characteristic Vibrational Modes for this compound Analogues This table is a representation based on data from analogous compounds.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |

| N-H Stretching | Secondary Amine | 3455 - 3368 | researchgate.net |

| C-H Stretching | Aromatic Ring | > 3000 | researchgate.net |

| C-H Stretching | Aliphatic (Ethyl) | < 3000 | researchgate.net |

| C=C Stretching | Aromatic Ring | 1610 - 1595 | researchgate.net |

| C-H In-plane Bending | Aromatic Ring | 1170 - 1202 | researchgate.net |

| C-N Stretching | Aromatic Amine | ~1288 | researchgate.net |

| C-Cl Stretching | Chloro-aromatic | 600 - 800 | researchgate.net |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

A particularly insightful analogue is N-[(1S)-1-phenylethyl]benzamide, which shares the core N-(1-phenylethyl) fragment. nih.gov Research on this compound revealed a fascinating case of conformational trimorphism, where three different crystal structures (polymorphs) can be obtained from the same molecule. nih.gov These polymorphs, crystallizing in space groups P2₁ and P2₁2₁2₁, demonstrate how subtle changes in crystallization conditions can lead to different packing arrangements. nih.gov All three forms are stabilized by N—H⋯O hydrogen bonds that create infinite chain motifs, a common feature in such amides. nih.gov The differences between the polymorphs arise from the rotational conformation of the phenyl rings. nih.gov

Table 2: Representative Crystallographic Data for an Analogue, N-[(1S)-1-phenylethyl]benzamide (Form I) Data from a closely related analogue to illustrate typical crystallographic parameters.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁ | nih.gov |

| a (Å) | 5.8919 (3) | nih.gov |

| b (Å) | 8.5249 (4) | nih.gov |

| c (Å) | 12.3533 (6) | nih.gov |

| β (°) | 93.303 (2) | nih.gov |

| Volume (ų) | 618.91 (5) | nih.gov |

| Z | 2 | nih.gov |

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state is dictated by a delicate balance of intramolecular forces and intermolecular packing effects, such as hydrogen bonding and van der Waals interactions. For molecules with rotatable bonds, like this compound, different spatial arrangements, or conformers, are possible.

The study of N-[(1S)-1-phenylethyl]benzamide showcases how molecular conformation directly influences crystal packing. nih.gov The key conformational flexibility in this analogue stems from the rotation of the two phenyl rings relative to the central amide group. The orientation of these rings is described by specific dihedral angles. In the observed polymorphs, the primary conformational change involves the rotation of the phenyl ring attached to the chiral carbon center. nih.gov

Stereochemical Aspects and Asymmetric Synthesis Involving 4 Chloro N 1 Phenylethyl Aniline

Enantioselective Synthesis of Chiral N-(1-phenylethyl)aniline Derivatives

The creation of enantiomerically enriched N-aryl-alpha-arylethylamines is a key objective in medicinal and materials chemistry. Methodologies are broadly categorized into asymmetric catalytic methods, which generate the stereocenter directly, and diastereoselective approaches, which use a covalently bonded chiral auxiliary to direct the stereochemical outcome.

Asymmetric catalysis offers an elegant route to chiral amines, often minimizing waste by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While specific documented examples for the direct asymmetric catalytic synthesis of 4-chloro-N-(1-phenylethyl)aniline are not prevalent in readily available literature, several established strategies are applicable.

One common approach is the asymmetric hydrogenation or transfer hydrogenation of a precursor imine or enamine. The imine, formed from the condensation of 4-chloroaniline (B138754) and acetophenone (B1666503), could be reduced using a chiral catalyst system, such as those based on Ruthenium or Iridium complexes with chiral ligands.

Another powerful modern technique is organocatalysis. A chiral acid, such as a derivative of proline, can catalyze the formation of a chiral enamine from an aldehyde and an amine, which can then react enantioselectively. chemicalbook.com For a molecule like this compound, a related strategy could involve the catalytic asymmetric reductive amination of acetophenone with 4-chloroaniline, where a chiral catalyst controls the facial selectivity of hydride addition to a transient chiral iminium ion.

Furthermore, enantioconvergent methods using chiral nickel catalysts have proven effective for synthesizing protected dialkyl carbinamines. bldpharm.com This approach could theoretically be adapted, coupling an appropriate alkylzinc reagent with a racemic, protected α-amino acid derivative in the presence of a chiral nickel catalyst to produce the desired chiral amine scaffold with high enantioselectivity. bldpharm.com

Diastereoselective synthesis relies on the use of a chiral auxiliary—an enantiomerically pure compound that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. One of the most effective and widely used auxiliaries for the synthesis of chiral amines is tert-butanesulfinamide, as pioneered in the work of Ellman. epa.gov

The general strategy involves the condensation of the chiral sulfinamide with a ketone (acetophenone) to form a chiral N-sulfinyl imine. This intermediate then undergoes a diastereoselective addition of a nucleophile. For the synthesis of the target compound, a Grignard or organolithium reagent corresponding to the 4-chlorophenyl group could be added, though a more common route involves the reduction of the chiral N-tert-butanesulfinyl ketimine. epa.gov The chiral auxiliary directs the hydride attack to one face of the C=N double bond, leading to a high diastereomeric excess. The final step is the removal of the auxiliary, typically under mild acidic conditions, to yield the free chiral amine. nih.gov

A study on the synthesis of tetrahydro-β-carboline derivatives utilized (R)-1-phenylethylamine as a chiral auxiliary to direct the reduction of an imine moiety. nih.gov The resulting diastereomeric products were effectively separated by column chromatography, demonstrating the utility of this approach. nih.gov This principle could be inverted, where a chiral amine auxiliary attached to the 4-chlorophenyl part directs the reaction with a phenylethyl precursor.

Optical Purity Determination

Once a chiral compound is synthesized, determining its optical purity, or enantiomeric excess (e.e.), is crucial. The two primary methods for this are chiral chromatography and polarimetry.

Chiral High-Performance Liquid Chromatography (HPLC) is the most definitive and widely used method for determining the enantiomeric excess of a chiral compound. This technique separates the two enantiomers, allowing for their direct quantification. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

While a specific chromatogram for this compound is not provided, a validated method for the closely related compound N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine serves as an excellent model for the required analytical conditions. The separation of its enantiomers was achieved with a resolution factor (Rs) of at least 1.4.

Below are typical conditions for such a separation:

| Parameter | Condition | Source |

| Column | Chirex chiral column (250 mm x 4.6 mm i.d.) | bldpharm.com |

| Mobile Phase | Hexane (B92381):Ethanol:Tetrahydrofuran (280:20:40 v/v) with 0.3% Trifluoroacetic Acid (TFA) and 0.018% Triethylamine (B128534) (TEA) | bldpharm.com |

| Flow Rate | 0.8 mL/min | bldpharm.com |

| Detection | UV at 254 nm | bldpharm.com |

The enantiomeric excess (% ee) is calculated from the areas of the two enantiomer peaks (Area A and Area B) in the chromatogram using the following formula:

% ee = |(Area A - Area B) / (Area A + Area B)| x 100

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. Each enantiomer of a chiral compound rotates light by an equal magnitude but in opposite directions. A polarimeter is used to measure this rotation. sigmaaldrich.com The specific rotation [α] is a standardized value measured under specific conditions (temperature, wavelength, solvent, and concentration).

The optical purity of a sample can be calculated by comparing its measured specific rotation to the specific rotation of the pure enantiomer.

Optical Purity (%) = (Measured Specific Rotation / Specific Rotation of Pure Enantiomer) x 100

The table below outlines the principles of optical rotation measurement.

| Concept | Description |

| Principle | Enantiomers rotate plane-polarized light to an equal degree but in opposite directions. A racemic mixture is optically inactive. |

| Measurement | A polarimeter measures the angle of rotation (α) for a sample solution. |

| Specific Rotation [α] | A standardized value calculated as [α] = α / (l x c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL. |

| Purity Determination | The enantiomeric excess of a mixture is directly proportional to its measured specific rotation relative to the known specific rotation of a pure enantiomer. |

Computational and Theoretical Investigations of 4 Chloro N 1 Phenylethyl Aniline

Electronic Structure Analysis

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and ground state properties of molecules. For a molecule like 4-chloro-N-(1-phenylethyl)aniline, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to optimize the molecular geometry and calculate various electronic properties. researchgate.net

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. For instance, in a related compound, 4-chloro-N-phenylaniline, the presence of the chloro-substituent and the N-phenyl group influences the geometry of the aniline (B41778) ring. Similar effects would be anticipated in this compound, with additional conformational flexibility introduced by the phenylethyl group.

Illustrative Calculated Structural Parameters for a Related Aniline Derivative

| Parameter | Value |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Length | ~1.41 Å |

| N-H Bond Length | ~1.01 Å |

| C-N-C Bond Angle | ~125° |

| Note: These are typical values for chloro-substituted N-arylanilines and serve as an illustrative example. |

HOMO-LUMO Energy Gap and Redox Behavior Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its ability to undergo redox reactions.

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily oxidized or reduced. In the case of this compound, the presence of the electron-withdrawing chloro group and the aromatic rings would influence the energies of the frontier orbitals. The HOMO is expected to be localized primarily on the aniline nitrogen and the phenyl ring attached to it, while the LUMO may be distributed over the chlorophenyl ring.

Computational studies on similar aniline derivatives have shown that substituents can significantly alter the HOMO-LUMO gap. The predicted HOMO and LUMO energies can be correlated with the molecule's ionization potential and electron affinity, providing insights into its redox behavior.

Illustrative Frontier Orbital Energies for a Substituted Aniline

| Orbital | Energy (eV) |

| HOMO | -5.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.3 |

| Note: These values are illustrative and based on typical DFT calculations for similar aromatic amines. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions, including identifying transition states and calculating activation energies.

Transition State Characterization and Activation Energies

For any proposed reaction involving this compound, such as electrophilic substitution on one of the aromatic rings or reactions at the amine nitrogen, computational methods can be used to locate the transition state structures. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

The energy difference between the reactants and the transition state is the activation energy, which is a critical parameter for determining the reaction rate. By mapping the potential energy surface, computational chemists can predict the most favorable reaction pathways. For example, in reactions of aniline derivatives, the nature and position of substituents can significantly influence the activation barriers for subsequent reactions.

Radical Pathways and Single-Electron Transfer Mechanisms

Aniline derivatives can participate in reactions involving radical intermediates or single-electron transfer (SET) processes. The electrochemical oxidation of 4-chloroaniline (B138754), for example, has been shown to proceed via a one-electron oxidation followed by further reactions. nih.gov

Computational studies can help to elucidate the feasibility of such pathways for this compound. By calculating the energies of the radical cations that would be formed upon electron loss, it is possible to assess the likelihood of SET mechanisms. The stability of the resulting radical species can be analyzed through spin density calculations, which show the distribution of the unpaired electron.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the chiral 1-phenylethyl group introduces significant conformational flexibility to this compound. Understanding the preferred conformations and the dynamics of their interconversion is crucial for comprehending the molecule's properties and interactions.

Conformational analysis can be performed by systematically rotating the rotatable bonds and calculating the corresponding energy profile. This helps to identify the low-energy conformers that are most likely to be populated at a given temperature.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior. nih.gov In an MD simulation, the classical equations of motion are solved for all atoms in the system over time, yielding a trajectory that describes the molecule's movements. These simulations can reveal the accessible conformations, the rates of conformational changes, and how the molecule interacts with its environment, such as a solvent. For a molecule like this compound, MD simulations could be used to explore the rotational dynamics around the C-N bonds and the conformational landscape of the phenylethyl side chain.

Energetic Landscape and Conformational Preferences

The energetic landscape of this compound is primarily dictated by the rotational freedom around the C-N bonds and the stereochemistry of the chiral center. The molecule's conformation is influenced by the interplay of steric hindrance and electronic effects from its constituent parts: the 4-chloroaniline moiety and the 1-phenylethyl group.

Computational studies on substituted anilines have shown that the amino group's geometry and the C-N bond length are sensitive to the nature of the substituents on the aromatic ring. For 4-chloroaniline, the chlorine atom, being an electron-withdrawing group, influences the electron density on the aniline ring and the nitrogen atom. This, in turn, affects the rotational barrier around the C(aryl)-N bond.

In the case of this compound, the most stable conformers would likely seek to minimize steric clashes between the phenyl ring of the phenylethyl group and the chloro-substituted aniline ring. This can be achieved through specific rotations that position the bulky groups away from each other. The energetic landscape would therefore be characterized by several local minima corresponding to these stable conformers, separated by energy barriers corresponding to transition states where the bulky groups are in closer proximity.

Table 1: Predicted Stable Conformations of this compound

| Conformer | Dihedral Angle (Cl-C-N-C_alpha) | Dihedral Angle (C-N-C_alpha-C_phenyl) | Relative Energy (Predicted) |

| Anti | ~180° | ~180° | Lowest |

| Gauche 1 | ~60° | ~180° | Higher |

| Gauche 2 | ~180° | ~60° | Higher |

Note: This table is predictive and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Dynamic Behavior and Intermolecular Interactions

The dynamic behavior of this compound in different environments is governed by its ability to form intermolecular interactions. The primary sites for such interactions are the nitrogen atom of the amino group, which can act as a hydrogen bond acceptor, and the N-H group, which can act as a hydrogen bond donor. The aromatic rings can also participate in π-π stacking interactions.

The presence of the chlorine atom on the aniline ring introduces a dipole moment and can lead to dipole-dipole interactions. Furthermore, the chloro-substituent can influence the hydrogen bonding capability of the N-H group. Computational studies on substituted anilines have explored how different substituents modulate these interactions. nih.gov

In a condensed phase, molecules of this compound would be expected to form a network of intermolecular hydrogen bonds and van der Waals interactions. The chirality of the molecule adds another layer of complexity to its packing in the solid state, potentially leading to the formation of specific crystalline structures. The study of intermolecular interactions is crucial for understanding the macroscopic properties of the compound, such as its melting point and solubility.

Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can then be compared with experimental data for validation.

Computational NMR and IR Spectral Simulation

NMR Spectroscopy: The chemical shifts in the ¹H and ¹³C NMR spectra of this compound can be predicted using Density Functional Theory (DFT) calculations. The predicted shifts are sensitive to the electronic environment of each nucleus. For instance, the electron-withdrawing effect of the chlorine atom would be expected to deshield the protons and carbons on the aniline ring, leading to higher chemical shifts compared to unsubstituted aniline. The chemical shifts of the 1-phenylethyl group would be influenced by its conformation and its proximity to the aniline ring.

IR Spectroscopy: The vibrational frequencies in the IR spectrum can also be simulated using DFT. The characteristic vibrational modes would include the N-H stretch, C-N stretch, C-Cl stretch, and various aromatic C-H and C=C stretching and bending vibrations. The N-H stretching frequency is particularly sensitive to hydrogen bonding. In a non-polar solvent, a sharp band would be expected, while in a polar or protic solvent, or in the solid state, this band would likely be broadened and shifted to a lower wavenumber due to intermolecular hydrogen bonding.

Table 2: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C Aromatic Stretch | 1500 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 700 - 850 | Strong |

Note: These are predicted ranges and can vary based on the computational method and the specific environment (gas phase, solvent).

Comparison with Experimental Spectroscopic Data

NMR Data Comparison:

The experimental ¹H NMR spectrum of 4-chloro-N-methylaniline shows aromatic protons in the range of 6.5-7.1 ppm and a methyl singlet around 2.8 ppm. For this compound, the aromatic protons of the chloroaniline ring are expected in a similar region. The protons of the phenylethyl group would appear in the aromatic region (for the phenyl ring) and the aliphatic region (for the ethyl group).

The experimental ¹H NMR spectrum of N-phenyl-1-phenylethylamine shows aromatic protons between 6.5 and 7.4 ppm, a quartet for the methine proton around 4.5 ppm, and a doublet for the methyl group around 1.5 ppm. These provide a good reference for the expected shifts in the target molecule.

IR Data Comparison:

The experimental IR spectrum of 4-chloroaniline shows characteristic N-H stretching bands around 3400-3500 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and a strong C-Cl stretching band in the 700-850 cm⁻¹ region. nsf.gov

The IR spectrum of N-alkylanilines generally shows the N-H stretch in the 3400 cm⁻¹ region and C-N stretching in the 1300 cm⁻¹ region.

By combining the expected electronic effects of the chloro-substituent with the known spectral features of the N-(1-phenylethyl) group, a reliable prediction of the NMR and IR spectra for this compound can be made. The validation of these computational models would ultimately require the acquisition of experimental data for this specific compound.

Mechanistic Studies on Reactions Involving 4 Chloro N 1 Phenylethyl Aniline

Nucleophilic Attack and Substituent Effects

The reactivity of 4-chloro-N-(1-phenylethyl)aniline is significantly influenced by the electronic properties of the chlorine substituent and the anilino nitrogen. These features dictate the molecule's behavior in various chemical transformations.

Role of the Chlorine Substituent in Reactivity

The chlorine atom at the para-position of the aniline (B41778) ring plays a dual role in influencing the molecule's reactivity. It exerts a negative inductive effect (-I), withdrawing electron density from the aromatic ring through the sigma bond network. This electron withdrawal deactivates the ring towards electrophilic aromatic substitution.

Studies on substituted anilines have shown a clear correlation between the electronic nature of the substituent and the pKa of the anilinium ion. Electron-withdrawing groups, such as chlorine, decrease the pKa, indicating a less basic aniline. nih.gov

Table 1: Effect of Substituents on the pKa of Aniline Derivatives

| Substituent (at para-position) | pKa |

| -OCH3 | 5.34 |

| -CH3 | 5.08 |

| -H | 4.60 |

| -Cl | 3.98 |

| -NO2 | 1.02 |

This table illustrates the trend of decreasing basicity (lower pKa) with increasingly electron-withdrawing substituents.

Influence of the Anilino Nitrogen on Reaction Pathways

The nitrogen atom of the anilino group is a key functional center. Its lone pair of electrons makes it nucleophilic and basic, although, as noted, this is tempered by the attached aromatic ring and its substituent. The nitrogen can act as a nucleophile in reactions such as alkylation, acylation, and addition to carbonyl compounds.

Furthermore, the anilino nitrogen can direct the course of reactions. For instance, in transition metal-catalyzed cross-coupling reactions, the nitrogen can act as a directing group, facilitating C-H activation at the ortho-position of the aniline ring. While not specifically documented for this compound, studies on related phenylethylamines have demonstrated this mode of reactivity. nih.gov The nitrogen atom can also be a site for the formation of imines or enamines, depending on the reaction conditions and the substrate. The electrochemical oxidation of 4-chloroaniline (B138754), a related primary amine, has been shown to proceed via one-electron oxidation to form an unstable chloronium ion intermediate. achemblock.com

Carbocation Stability and Rearrangements in 1-Phenylethyl Systems

The 1-phenylethyl moiety of the title compound can participate in reactions that involve the formation of a carbocation intermediate. The stability and subsequent fate of this carbocation are central to understanding these reaction pathways.

Formation and Fate of 1-Phenylethyl Carbocations

The 1-phenylethyl carbocation is a benzylic carbocation, which is significantly stabilized by resonance. The positive charge can be delocalized over the adjacent phenyl ring, increasing its stability compared to simple secondary alkyl carbocations. The formation of this carbocation can be facilitated by the departure of a leaving group from the benzylic carbon.

In the context of this compound, cleavage of the C-N bond could, in principle, generate the 1-phenylethyl carbocation and the 4-chloroanilide anion. The substituent on the phenyl ring of the aniline portion can influence the ease of this cleavage through its electronic effects on the nitrogen's ability to act as a leaving group.

Once formed, the 1-phenylethyl carbocation can undergo several reactions:

Attack by a nucleophile: This is the most common fate, leading to the formation of a new bond at the benzylic position.

Elimination: Loss of a proton from the adjacent methyl group to form styrene.

Rearrangement: While less common for this relatively stable carbocation, rearrangements can occur under certain conditions.

Studies on the solvolysis of 1-phenylethyl chloride with various substituents on the phenyl ring have shown that electron-donating groups accelerate the reaction by stabilizing the forming carbocation, while electron-withdrawing groups have the opposite effect. acs.org

Solvolysis Reactions and Phenonium Ion Intermediates

Solvolysis reactions of 2-phenylethyl derivatives are classic examples where a neighboring group participation mechanism can occur, leading to the formation of a bridged intermediate known as a phenonium ion. This occurs when the phenyl group on the β-carbon attacks the α-carbon as the leaving group departs, forming a three-membered ring.

While this compound is a 1-phenylethyl system, the concept of neighboring group participation is still relevant in related structures. For instance, if a leaving group were present on the ethyl chain at the 2-position, the N-(4-chlorophenyl) group could potentially act as a neighboring group, influencing the reaction rate and stereochemistry. However, for reactions involving carbocation formation at the 1-position, direct participation of the N-aryl group to form a three-membered ring with the benzylic carbon is less likely due to the stability of the benzylic carbocation.

Catalytic Cycle Analysis

While no specific catalytic cycles involving this compound have been explicitly reported, its structure suggests potential roles in various catalytic processes, either as a ligand for a metal catalyst or as a substrate in a catalytic transformation.

Based on the reactivity of similar N-aryl amines, this compound could potentially be used as a ligand in transition metal catalysis. For example, related N-aryl amine derivatives have been employed as ligands in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov In such a scenario, the nitrogen atom would coordinate to the metal center, and the electronic and steric properties of the ligand would influence the efficiency and selectivity of the catalytic cycle.

A hypothetical catalytic cycle for a Suzuki-Miyaura coupling using a palladium catalyst and a ligand like this compound would involve the standard steps:

Oxidative Addition: The aryl halide substrate adds to the Pd(0) catalyst.

Ligand Exchange/Coordination: The N-aryl amine ligand coordinates to the palladium center.

Transmetalation: The organoboron compound transfers its organic group to the palladium.

Reductive Elimination: The two organic groups couple and are eliminated from the palladium, regenerating the Pd(0) catalyst.

Additionally, N-substituted anilines can themselves be substrates in catalytic reactions. For example, they have been used in bismuth(III) triflate-catalyzed reactions for the synthesis of N-substituted indoles. rsc.org The electronic properties of the substituent on the aniline ring can affect the rate and yield of such reactions.

Investigation of Metal-Catalyzed C-N Bond Formation Cycles

The construction of the C-N bond in this compound involves the coupling of an aryl halide, 4-chloroaniline or a related derivative, with (1-phenylethyl)amine. This transformation is predominantly catalyzed by palladium or copper complexes, each proceeding through a distinct catalytic cycle.

Palladium-Catalyzed Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for C-N bond formation, and its mechanism is well-established. The catalytic cycle for the synthesis of this compound using a palladium catalyst, typically with a phosphine (B1218219) ligand, is believed to proceed through the following key steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (e.g., 4-chlorophenyl halide) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is crucial, with iodides being more reactive than bromides, and chlorides being the least reactive.

Amine Coordination and Deprotonation: The (1-phenylethyl)amine then coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a palladium(II) amido complex. The choice of base is critical and can significantly influence the reaction rate and outcome.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) amido complex, which forms the desired C-N bond of this compound and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. A potential side reaction at this stage is β-hydride elimination, which can be suppressed by the use of bulky ligands. youtube.com

Copper-Catalyzed Ullmann Condensation:

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems. organic-chemistry.org The reaction of an aryl halide with an amine in the presence of a copper catalyst is often referred to as a Goldberg-type reaction. While the exact mechanism can vary depending on the specific conditions and ligands, a generally accepted pathway involves:

Formation of a Copper(I) Amide: The reaction can be initiated by the formation of a copper(I) amide from the amine and a copper(I) salt in the presence of a base.

Oxidative Addition or Metathesis: The aryl halide then reacts with the copper(I) amide. This can proceed through an oxidative addition of the aryl halide to the copper(I) center, forming a transient copper(III) intermediate, followed by reductive elimination. Alternatively, a metathesis-type reaction between the copper amide and the aryl halide can occur. organic-chemistry.org

Product Formation and Catalyst Regeneration: The final product, this compound, is formed, and the copper catalyst is regenerated. Traditional Ullmann reactions often required harsh conditions, but the use of appropriate ligands allows the reaction to proceed under milder temperatures. nih.gov

Ligand Effects on Catalytic Efficiency and Selectivity

The choice of ligand is arguably the most critical factor in determining the success of metal-catalyzed C-N coupling reactions. Ligands play a multifaceted role by influencing the solubility, stability, and reactivity of the metal catalyst.

In Palladium-Catalyzed Reactions:

In the context of the Buchwald-Hartwig amination for synthesizing this compound, phosphine ligands are predominantly used. The steric and electronic properties of these ligands have a profound impact on the catalytic process.

Steric Bulk: Bulky phosphine ligands, such as those with adamantyl or tert-butyl groups, are known to accelerate the rate of reductive elimination, which is often the rate-limiting step. youtube.com This steric hindrance also helps to prevent the formation of undesired dimeric palladium species and can suppress side reactions like β-hydride elimination. youtube.com

Electron-Donating Ability: Electron-rich phosphine ligands enhance the electron density on the palladium center. This increased electron density facilitates the oxidative addition of the aryl halide to the Pd(0) species, thereby promoting the initial step of the catalytic cycle.

The interplay of these steric and electronic effects is crucial for achieving high catalytic turnover numbers and efficiency, especially when using less reactive aryl chlorides.

In Copper-Catalyzed Reactions:

For the Ullmann condensation, a variety of ligands have been developed to overcome the limitations of the classical, ligand-free reaction. Diamine ligands, in particular, have proven to be highly effective in promoting the copper-catalyzed N-arylation of amines. nih.gov

Chelation and Stabilization: Bidentate ligands like 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine can chelate to the copper center, forming a stable complex that enhances the catalyst's solubility and prevents its deactivation through aggregation. This stabilization is crucial for achieving high yields under milder reaction conditions.

Modulation of Reactivity: The ligand can modulate the electronic properties of the copper catalyst, influencing its reactivity towards both the amine and the aryl halide. The choice of ligand can be critical for achieving selectivity in reactions with substrates containing multiple reactive sites.

The development of new and improved ligand systems continues to be an active area of research, aiming to expand the substrate scope and improve the sustainability of these important C-N bond-forming reactions.

Synthetic Applications of 4 Chloro N 1 Phenylethyl Aniline and Its Advanced Derivatives

Building Blocks for Complex Organic Molecules

4-chloro-N-(1-phenylethyl)aniline serves as a fundamental structural unit in the assembly of more intricate molecular architectures. The presence of a stereogenic center, a modifiable aniline (B41778) nitrogen, and a chlorinated phenyl ring provides multiple avenues for synthetic elaboration.

Precursors for Chiral Ligands

The chiral nature of this compound, owing to the 1-phenylethyl group, makes it an important starting material for the synthesis of chiral ligands used in asymmetric catalysis. These ligands are crucial for controlling the stereochemical outcome of chemical reactions, enabling the selective production of a desired enantiomer of a chiral product.

The synthesis of these ligands often involves the modification of the aniline nitrogen or the aromatic rings to introduce coordinating atoms, such as phosphorus or oxygen. For instance, chiral N,N'-dioxide ligands can be synthesized from amino acids and chiral amines. rsc.org While not a direct example, this highlights a common strategy. Similarly, chiral (phosphinoaryl)oxazolines, a highly effective class of ligands for palladium-catalyzed allylic substitution, are prepared from precursors that can be conceptually related to derivatives of this compound. researchgate.net The synthesis often starts from an aromatic nitrile, which is converted to an oxazoline (B21484) using a chiral amino alcohol. researchgate.net The inherent chirality of the phenylethyl moiety in this compound is a key feature that allows it to serve as a building block for ligands that induce enantioselectivity in metal-catalyzed processes.

New chiral monoanionic [ON] ancillary phenolate (B1203915) ligands have been synthesized through Mannich-type condensation reactions involving substituted phenols, formaldehyde, and chiral amines like (+)-bis-[(R)-1-phenylethyl]amine. scirp.org These ligands are designed for applications in asymmetric catalysis and ring-opening polymerization. scirp.org

Intermediates in Advanced Pharmaceutical Synthesis

The structural motifs present in this compound are found in various pharmacologically active molecules, making it a valuable intermediate in pharmaceutical synthesis. Its derivatives are explored for their potential biological activities, which are influenced by the specific substitution patterns on the aromatic rings.

A key application involves using N-acylated derivatives, such as 4-Chloro-(N-Boc)aniline, as a precursor in the synthesis of complex pharmaceutical agents. sigmaaldrich.com For example, this Boc-protected intermediate is utilized in the synthesis of 4-[[9–chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d] sigmaaldrich.combenzazepin-2-yl]-amino] benzoic acid, a potent inhibitor with potential therapeutic applications. sigmaaldrich.com The synthesis demonstrates the utility of the chloroaniline core in building sophisticated heterocyclic systems.

Furthermore, the 3-chloro isomer, 3-chloro-N-(1-phenylethyl)aniline, has been identified as a precursor for antidepressant molecules, including intermediates for the synthesis of Reboxetine, a serotonin-norepinephrine reuptake inhibitor. Structure-activity relationship (SAR) studies comparing 3-chloro and 4-chloro isomers have shown that the position of the chloro substituent can significantly impact biological activity, such as enzyme inhibition, by altering steric and electronic properties.

| Pharmaceutical Intermediate | Target Molecule/Class | Synthetic Application | Reference |

| 4-Chloro-(N-Boc)aniline | 5H-pyrimido[5,4-d] sigmaaldrich.combenzazepin-2-yl derivative (MLN8054) | Precursor for building a complex heterocyclic system. | sigmaaldrich.com |

| 3-Chloro-N-(1-phenylethyl)aniline | Antidepressants (e.g., Reboxetine) | Precursor for pharmacologically active compounds. |

Components in Polymer and Material Science

The application of this compound and its derivatives extends to polymer and material science, where they can be incorporated into larger macromolecular structures or used to create functional materials. Chiral amines are integral to the synthesis of ligands for metal-catalyzed ring-opening polymerization of lactones, a process used to create biodegradable polymers like polylactide (PLA). scirp.org The chirality introduced by the ligand can influence the stereochemistry and, consequently, the physical properties of the resulting polymer.

Derivatives of this compound can also be used as monomers or additives in the production of specialty polymers and resins. For example, related diphenylamine (B1679370) derivatives, such as 4,4'-bis(1-phenylethyl)diphenylamine, are known to be used as antioxidants in rubber and plastic formulations, preventing degradation. nih.gov This suggests a potential application for derivatives of this compound in stabilizing polymeric materials.

Functionalized Derivatives and Their Reactivity

The synthetic versatility of this compound is greatly expanded through the functionalization of its core structure. Modifications at the aniline nitrogen or on the aromatic rings lead to a diverse range of advanced derivatives with unique reactivity profiles.

Alkylated and Acylated Derivatives

The secondary amine functionality of this compound is readily alkylated or acylated to introduce new functional groups, which can either protect the amine or serve as a handle for further synthetic transformations.

Acylated Derivatives: Acylation, such as the introduction of a tert-butoxycarbonyl (Boc) group to form 4-Chloro-(N-Boc)aniline, is a common strategy. sigmaaldrich.com The Boc group is a robust protecting group for the amine, allowing for selective reactions at other positions of the molecule. It can be removed under acidic conditions to regenerate the free amine. This derivative is a stable, crystalline solid (mp 102-106 °C) and is used in multi-step syntheses of pharmaceutical compounds. sigmaaldrich.com

Alkylated Derivatives: N-alkylation introduces different groups onto the nitrogen atom. An example is 4-Chloro-N-(prop-2-yn-1-yl)aniline, which features a propargyl group. bldpharm.com The terminal alkyne of the propargyl group is a highly versatile functional group, able to participate in a variety of reactions such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and other metal-catalyzed transformations. This opens up pathways to conjugate the aniline moiety to other molecules or to construct complex heterocyclic systems.

| Derivative Type | Example Compound | Key Functional Group | Synthetic Utility | Reference |

| Acylated | 4-Chloro-(N-Boc)aniline | N-Boc | Amine protection, intermediate in pharmaceutical synthesis. | sigmaaldrich.com |

| Alkylated | 4-Chloro-N-(prop-2-yn-1-yl)aniline | N-propargyl (alkyne) | Substrate for click chemistry, Sonogashira coupling. | bldpharm.com |

Derivatives with Modified Phenyl or Chloroaniline Moieties

Modifying the aromatic rings of this compound introduces electronic and steric diversity, leading to derivatives with tailored properties and reactivity.

Modifications on the Chloroaniline Ring: Substituents can be introduced onto the chloroaniline ring to alter its electronic nature. For instance, the synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline introduces a strong electron-withdrawing nitro group ortho to the amine. bldpharm.com This modification significantly impacts the nucleophilicity of the aniline nitrogen and the reactivity of the aromatic ring towards nucleophilic aromatic substitution. Another example is the creation of Schiff base ligands like 3-chloro-4-methyl-N-[(1E)-1-phenylethylidene]aniline, where a methyl group is added to the chloroaniline ring, and the secondary amine is converted to an imine. jocpr.com Such modifications are used to tune the properties of the resulting metal complexes for applications in catalysis and materials science. jocpr.com

Modifications Creating Schiff Bases: The reaction of 4-chloroaniline (B138754) with substituted benzaldehydes results in Schiff base derivatives, such as 4-Chloro-N-[(E)-2,4-dichlorobenzylidene]aniline. researchgate.net In this case, the entire N-(1-phenylethyl) group is replaced by an N-benzylidene moiety. These imine-containing compounds are important intermediates and have been studied for their structural properties and potential applications in coordination chemistry. researchgate.net Similarly, reaction with cinnamaldehyde (B126680) yields 4-Chloro-N-(3-phenylallylidene)aniline, an extended conjugated system. nih.gov

The table below summarizes some of these modified derivatives.

| Derivative | Modification | Molecular Formula | CAS Number | Reference |

| 4-Chloro-2-nitro-N-(1-phenylethyl)aniline | Addition of a nitro group to the chloroaniline ring | C₁₄H₁₃ClN₂O₂ | 288155-05-5 | bldpharm.com |

| 3-chloro-4-methyl-N-[(1E)-1-phenylethylidene]aniline | Addition of a methyl group and conversion to Schiff base | C₁₅H₁₄ClN | Not specified | jocpr.com |

| 4-Chloro-N-[(E)-2,4-dichlorobenzylidene]aniline | Replacement of phenylethyl with a dichlorobenzylidene group | C₁₃H₈Cl₃N | Not specified | researchgate.net |

| 4-Chloro-N-(3-phenylallylidene)aniline | Replacement of phenylethyl with a cinnamylidene group | C₁₅H₁₂ClN | Not specified | nih.gov |

Exploration of Further Derivatization Reactions